"Cyclohexylsulfamate synthesis and purification methods"
"Cyclohexylsulfamate synthesis and purification methods"
An In-depth Technical Guide to the Synthesis and Purification of Cyclohexylsulfamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for cyclohexylsulfamate, commonly known as cyclamate. The document details the primary chemical pathways, experimental protocols, and purification techniques used in the production of this artificial sweetener.
Introduction to Cyclohexylsulfamate
Cyclohexylsulfamate, or cyclamate, is a synthetic high-intensity sweetener that is 30–50 times sweeter than sucrose[1][2]. It is the sodium or calcium salt of cyclamic acid (cyclohexanesulfamic acid)[1][3]. Due to its stability under heating, it is suitable for use in cooking and baking[1]. Cyclamate is often used in combination with other artificial sweeteners, most notably saccharin, typically in a 10:1 ratio, to create a synergistic sweetening effect and mask the off-tastes of the individual components[1][4][5]. While approved for use in over 130 countries, including the European Union, it remains banned in the United States due to safety concerns that arose in 1969[1][2].
Synthesis of Cyclohexylsulfamate
The industrial synthesis of cyclohexylsulfamate primarily involves the sulfonation of cyclohexylamine[6][7]. Several sulfonating agents can be employed, with sulfamic acid and sulfur trioxide being the most common.
Synthesis via Sulfamic Acid
The reaction of cyclohexylamine (B46788) with sulfamic acid is a widely used method for producing cyclamic acid, which is then neutralized to form the desired salt[8].
Reaction Pathway:
The synthesis proceeds in two main stages:
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Formation of Cyclohexylammonium Cyclohexylsulfamate: Cyclohexylamine is reacted with sulfamic acid. In this reaction, an excess of cyclohexylamine is often used[9]. The reaction is heated, leading to the formation of cyclohexylammonium cyclohexylsulfamate and the evolution of ammonia (B1221849) gas[9].
-
Neutralization: The resulting cyclohexylammonium cyclohexylsulfamate is then neutralized with a base, such as sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂), to produce the corresponding sodium or calcium cyclamate[8][10].
Synthesis Pathway for Sodium Cyclamate via Sulfamic Acid
Caption: Synthesis of Sodium Cyclamate from Cyclohexylamine and Sulfamic Acid.
Synthesis via Sulfur Trioxide
Another common industrial method involves the reaction of cyclohexylamine with sulfur trioxide[1][3][11]. This reaction is typically carried out in the presence of a tertiary amine, such as triethylamine (B128534) or trimethylamine, which acts as a condensing agent[3][11]. The resulting amine salt of cyclamate is then converted to the desired sodium or calcium salt by treatment with the appropriate metal oxide or hydroxide[11].
Synthesis via Chlorosulfonic Acid
A less common method involves the sulfonation of cyclohexylamine with chlorosulfonic acid in a solvent like chloroform (B151607). The resulting product is then treated with a base, such as barium hydroxide, followed by sulfuric acid to yield the final cyclamate product[4][12][13].
Experimental Protocols for Synthesis
The following protocols are based on descriptions found in patent literature.
Protocol for Sodium Cyclamate Synthesis (from Patent CN113956186A)
This protocol describes a multi-step industrial process for preparing sodium cyclamate.
Step 1: Synthesis Reaction
-
Charge the reaction kettle with cyclohexylamine and sulfamic acid. A typical mass ratio of cyclohexylamine to sulfamic acid is between 2.5:1 and 5:1[10].
-
Begin stirring and heat the mixture to a liquid temperature of 90-100°C to dissolve the solids.
-
The reaction is exothermic, and the temperature will rise. Control the heating to maintain the reaction. The reaction is typically carried out for 20-25 hours[10].
-
Ammonia gas and excess cyclohexylamine are generated during the reaction. These are condensed and recovered[10].
-
The reaction endpoint is determined by the cessation of ammonia gas evolution and the appearance of crystals on the inner wall of the reactor[10].
-
After the reaction is complete, recover the excess cyclohexylamine under vacuum[10].
Step 2: Neutralization
-
Pump a sodium hydroxide solution into the reaction kettle containing the synthesized cyclohexylsulfamic acid.
-
Stir the mixture for 1-3 hours to complete the neutralization process, forming a sodium cyclamate solution[10].
Quantitative Data for Synthesis
| Parameter | Value | Source |
| Reactant Ratio (Cyclohexylamine:Sulfamic Acid) | 2.5-5 : 1 (by mass) | [10] |
| Preferred Reactant Ratio | 3.5 : 1 (by mass) | [10] |
| Initial Heating Temperature | 90-100 °C | [10] |
| Reaction Duration | 20-25 hours | [10] |
| Neutralization Time | 1-3 hours | [10] |
Purification of Cyclohexylsulfamate
Crude cyclohexylsulfamate contains several impurities, including unreacted cyclohexylamine, cyclohexylammonium cyclohexylsulfamate, and dicyclohexylsulfamide[14]. Purification is essential to meet food-grade quality standards.
General Purification Workflow
A typical purification process involves several stages, as outlined in various patents.
General Purification Workflow for Cyclohexylsulfamate
Caption: A multi-step workflow for the purification of cyclohexylsulfamate.
Detailed Purification Protocols
Protocol 1: Purification of Calcium Cyclamate (from US Patent 2,799,700)
This protocol focuses on purifying impure calcium cyclamate.
-
pH Adjustment: Start with an aqueous solution of impure calcium cyclamate (e.g., a 34% solution). Adjust the pH from alkaline (e.g., 11.35) to approximately 6.9 using 6 N sulfuric acid. Maintain the temperature at 50°C during this step[14].
-
Initial Filtration: Filter off any insoluble materials that precipitate after pH adjustment[14].
-
Solvent Extraction (Optional but recommended): Extract the aqueous solution with a polychlorinated aliphatic hydrocarbon, such as chloroform, at a temperature of 40-70°C. This step is highly effective at removing residual cyclohexylamine[14]. Separate and remove the chloroform layer.
-
Decolorization: Treat the aqueous solution with activated charcoal (e.g., 10 parts by weight of charcoal for 1000 parts of solution) at 98°C to remove color impurities[14].
-
Second Filtration: Filter the hot solution to remove the activated charcoal.
-
Crystallization: Cool the combined filtrate to 25°C with stirring to induce crystallization of the calcium cyclohexylsulfamate[14].
-
Isolation and Drying: Separate the crystals, wash them with water, and dry at 50°C to obtain a pure, white crystalline product[14].
Protocol 2: Removal of Cyclohexylamine Sulfate (B86663) Impurity (from US Patent 3,347,920)
This method is specific for purifying the intermediate cyclohexylammonium-N-cyclohexylsulfamate from its sulfate salt.
-
Slurrying: Create a slurry of the solid mixture containing the double salt, cyclohexylamine sulfate, and free cyclohexylamine with water. A ratio of 0.75 ml of water per gram of combined solids can be used[15].
-
Agitation: Agitate the slurry for approximately 15 minutes.
-
Separation: Separate the solid and liquid phases via filtration or centrifugation. The filter cake will be enriched in the desired double salt, while the filtrate will contain a majority of the cyclohexylamine sulfate impurity[15].
Quantitative Data for Purification
| Parameter | Value | Source |
| Protocol 1 | ||
| Initial Solution Concentration | 30-50% (by weight) | [14] |
| Extraction Temperature (Chloroform) | 40-70 °C | [14] |
| Activated Charcoal Treatment Temp. | 98 °C | [14] |
| Crystallization Temperature | 25 °C | [14] |
| Drying Temperature | 50 °C | [14] |
| Protocol 2 | ||
| Water to Solids Ratio for Slurrying | 0.75 ml / 1 g | [15] |
| Sulfate Impurity Removed in Filtrate | ~65.3% | [15] |
| Double Salt Recovered in Filter Cake | ~93.8% | [15] |
Analytical Methods for Purity Assessment
Ensuring the purity of the final product is critical. Various analytical techniques are employed to quantify cyclamate and detect impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for cyclamate analysis. Since cyclamate lacks a strong chromophore for direct UV detection, a derivatization step is often required. One method involves the peroxide oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS) for UV detection[16].
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used. This technique typically requires derivatization to increase the volatility of cyclamate. For instance, cyclamate can be converted to N,N-dichlorocyclohexylamine or a nitroso derivative for analysis[17][18].
-
Gravimetric Method: A classical method for quantifying sodium cyclamate involves precipitation followed by weighing the constant weight of the precipitate[19].
-
Capillary Electrophoresis (CE): CE with indirect UV detection is another alternative for cyclamate analysis that can be performed without derivatization[17].
Common Impurities and their Detection
| Impurity | Analytical Method | Source |
| Cyclohexylamine | GC-MS, HPLC | [12][20] |
| Aniline | HPLC | [21] |
| Dicyclohexylamine | GC-MS | [20] |
Conclusion
The synthesis of cyclohexylsulfamate is a well-established chemical process, primarily relying on the sulfonation of cyclohexylamine. The purification of the crude product is a critical phase that employs a combination of physical and chemical techniques, including distillation, solvent extraction, decolorization, and crystallization, to achieve the high purity required for food and pharmaceutical applications. The choice of synthesis route and purification protocol can be adapted based on the desired scale of production, required purity levels, and economic considerations. Rigorous analytical testing is mandatory to ensure the final product meets all regulatory standards.
References
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- 8. researchgate.net [researchgate.net]
- 9. US2804477A - Preparation of cyclohexyl sulfamic acid and its salts - Google Patents [patents.google.com]
- 10. CN113956186A - Preparation method of sodium cyclamate - Google Patents [patents.google.com]
- 11. Sodium N-cyclohexylsulfamate | 139-05-9 [chemicalbook.com]
- 12. consoinfo.org [consoinfo.org]
- 13. Cyclamate | C6H13NO3S | CID 7533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US2799700A - Process for making purified cyclohexylsulfamates - Google Patents [patents.google.com]
- 15. US3347920A - Purification of cyclohexylamine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs [mdpi.com]
- 18. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jurnal.umi.ac.id [jurnal.umi.ac.id]
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